2,2-Dimethylchroman-6-yl acetate
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Overview
Description
2,2-Dimethylchroman-6-yl acetate is an organic compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules. The structure of this compound consists of a chroman ring system with two methyl groups at the 2-position and an acetate group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylchroman-6-yl acetate typically involves the reaction of 2,2-dimethylchroman-6-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl group at the 6-position.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylchroman-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form a carboxylic acid derivative.
Reduction: The chroman ring can be reduced to form a dihydrochroman derivative.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed:
Oxidation: 2,2-Dimethylchroman-6-carboxylic acid.
Reduction: 2,2-Dimethyl-3,4-dihydrochroman-6-yl acetate.
Substitution: 2,2-Dimethylchroman-6-yl halides or amines.
Scientific Research Applications
2,2-Dimethylchroman-6-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2,2-Dimethylchroman-6-yl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical reactions. The chroman ring system can interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2,2-Dimethylchroman-8-yl acetate: Similar structure but with the acetate group at the 8-position.
2,2-Dimethylchroman-6-yl methacrylate: Similar structure but with a methacrylate group instead of an acetate group.
2,2-Dimethylchroman-6-yl propionate: Similar structure but with a propionate group instead of an acetate group.
Uniqueness: 2,2-Dimethylchroman-6-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the acetate group at the 6-position influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(2,2-dimethyl-3,4-dihydrochromen-6-yl) acetate |
InChI |
InChI=1S/C13H16O3/c1-9(14)15-11-4-5-12-10(8-11)6-7-13(2,3)16-12/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
NOTCXAFPPLRXEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC(CC2)(C)C |
Origin of Product |
United States |
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